molecular formula C8H13NO2 B8013324 8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one

8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one

Cat. No.: B8013324
M. Wt: 155.19 g/mol
InChI Key: BVABYDGUFSXLTG-UHFFFAOYSA-N
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Description

8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one is a heterocyclic compound that features a pyrrolizine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with a nitrogen-containing compound, followed by cyclization and reduction steps. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the pyrrolizine ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

IUPAC Name

8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-6-8-3-1-5-9(8)7(11)2-4-8/h10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVABYDGUFSXLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N2C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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